molecular formula C9H9BFN3O2 B14072171 (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14072171
M. Wt: 221.00 g/mol
InChI Key: WNXRMMRVHBTJIW-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluoro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors

    Introduction of the Imidazole Moiety: The imidazole ring is introduced through a condensation reaction involving an aldehyde and an amine, followed by cyclization.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The fluoro and imidazole groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)methanol
  • (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)amine
  • (4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)chloride

Uniqueness

(4-Fluoro-6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the formation of complex organic structures .

Properties

Molecular Formula

C9H9BFN3O2

Molecular Weight

221.00 g/mol

IUPAC Name

[4-fluoro-6-(4-methylimidazol-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BFN3O2/c1-6-4-14(5-13-6)9-2-8(11)7(3-12-9)10(15)16/h2-5,15-16H,1H3

InChI Key

WNXRMMRVHBTJIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)N2C=C(N=C2)C)(O)O

Origin of Product

United States

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